![molecular formula C29H26N2O6S B187958 Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy- CAS No. 507445-51-4](/img/structure/B187958.png)
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, also known as NSC-639829, is a synthetic compound that has been widely used in scientific research applications. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, involves the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain. In addition, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are responsible for cell death.
Biochemische Und Physiologische Effekte
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which leads to a reduction in inflammation and pain. In addition, this compound induces apoptosis in cancer cells, which results in the inhibition of tumor growth. Furthermore, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been found to exhibit anti-viral activity against HIV.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in lab experiments include its ability to inhibit COX-2 activity, induce apoptosis in cancer cells, and exhibit anti-viral activity against HIV. In addition, this compound has a moderate yield and high purity. However, the limitations of using benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in lab experiments include its moderate yield, which may limit its availability for large-scale experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-. One of the future directions is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective anti-inflammatory, anti-cancer, and anti-viral drugs. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its efficacy and safety. Furthermore, the potential use of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, in combination with other drugs for the treatment of various diseases should also be explored.
Synthesemethoden
The synthesis of benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, involves the reaction of 4-phenoxyaniline with 4-(4-chlorosulfonylphenyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain the final compound. The yield of the synthesis method is moderate, with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. In addition, benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-, has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to exhibit anti-viral activity against the human immunodeficiency virus (HIV).
Eigenschaften
CAS-Nummer |
507445-51-4 |
|---|---|
Produktname |
Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy- |
Molekularformel |
C29H26N2O6S |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
N-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C29H26N2O6S/c32-29(22-6-10-25(11-7-22)36-24-4-2-1-3-5-24)30-23-8-12-26(13-9-23)37-27-14-16-28(17-15-27)38(33,34)31-18-20-35-21-19-31/h1-17H,18-21H2,(H,30,32) |
InChI-Schlüssel |
JCKHNIGYXQXQKR-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
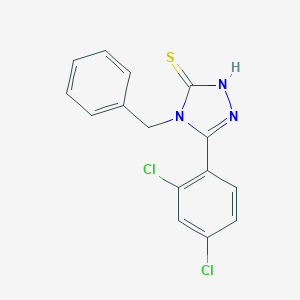
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
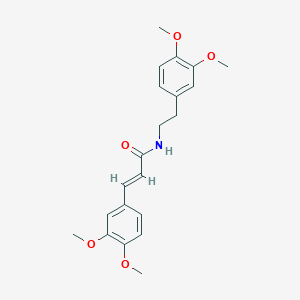
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
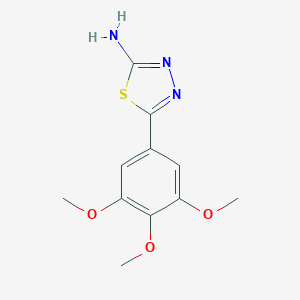
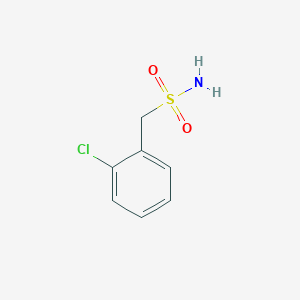
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
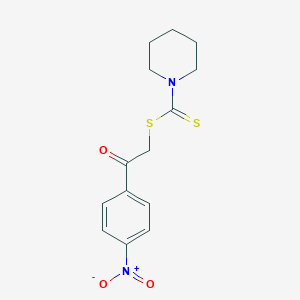
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)